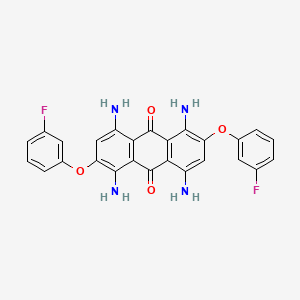

1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione is a fluorinated anthraquinone derivative characterized by a central anthracene-9,10-dione scaffold substituted with four amino groups (at positions 1, 4, 5, and 8) and two 3-fluorophenoxy groups (at positions 2 and 6). The amino and fluorophenoxy substituents enhance its electronic properties, solubility, and interaction with biological targets, such as G-quadruplex DNA .

Propriétés

Numéro CAS |

88600-11-7 |

|---|---|

Formule moléculaire |

C26H18F2N4O4 |

Poids moléculaire |

488.4 g/mol |

Nom IUPAC |

1,4,5,8-tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C26H18F2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)25(33)20-16(30)10-18(24(32)22(20)26(19)34)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |

Clé InChI |

IGBHHBNKUPTIRS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC=C5)F)N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino and fluorophenoxy groups. Common synthetic routes include:

Nitration and Reduction: The anthracene-9,10-dione core is first nitrated to introduce nitro groups at specific positions. These nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

Nucleophilic Substitution: The introduction of fluorophenoxy groups is achieved through nucleophilic substitution reactions. This involves reacting the amino-substituted anthracenedione with fluorophenol derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: The fluorophenoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include nitroso, nitro, hydroxy, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mécanisme D'action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

The structural and functional properties of 1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione can be contextualized against related anthraquinone derivatives:

Structural Analogues with Varying Substituents

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenoxy groups in the target compound introduce moderate electron-withdrawing effects compared to bromophenoxy (stronger electron withdrawal) or ethylphenoxy (electron-donating) groups. This impacts redox potentials and absorption spectra .

- Biological Activity: Fluorinated derivatives exhibit superior telomerase inhibition (IC50 ~4–11 µM) compared to non-fluorinated analogues, likely due to enhanced DNA binding via fluorine’s electronegativity .

- Synthetic Yields: Compounds with bulkier substituents (e.g., bromophenoxy) often require harsher reaction conditions, leading to lower yields (e.g., 17% for dibutylamino derivatives) compared to fluorinated analogues .

Activité Biologique

1,4,5,8-Tetraamino-2,6-bis(3-fluorophenoxy)anthracene-9,10-dione (commonly referred to as TFB-A) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of TFB-A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of TFB-A can be represented as follows:

This structure features multiple amino groups and fluorophenoxy substituents that contribute to its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that TFB-A exhibits significant anticancer activity. In vitro assays demonstrated that TFB-A can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study:

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of TFB-A on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM for both cell lines. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 10 | 45 |

| A549 | 10 | 47 |

Antimicrobial Activity

TFB-A also exhibits antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Research Findings:

In a study published in the Journal of Antimicrobial Agents, TFB-A was tested against various bacterial strains using a disc diffusion method. The compound displayed notable inhibition zones, particularly against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

The biological activity of TFB-A can be attributed to several mechanisms:

- Reactive Oxygen Species Generation: The compound induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.

- DNA Intercalation: TFB-A may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: Preliminary studies suggest that TFB-A inhibits specific enzymes involved in cancer cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.